Barnidipine Hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

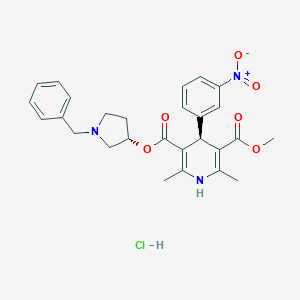

5-O-[(3S)-1-benzylpyrrolidin-3-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O6.ClH/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19;/h4-11,14,22,25,28H,12-13,15-16H2,1-3H3;1H/t22-,25-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMPUKIZUCIZEY-YSCHMLPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@@H](C(=C(N1)C)C(=O)O[C@H]2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048654 | |

| Record name | Barnidipine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104757-53-1 | |

| Record name | Barnidipine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104757-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Barnidipine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104757531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barnidipine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-(3'S,4S)-Methyl 1-(phenylmethyl)-3-pyrrolidinyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARNIDIPINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LZ6R3AEM1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Barnidipine Hydrochloride in Vascular Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barnidipine (B1667753) hydrochloride, a third-generation dihydropyridine (B1217469) calcium channel blocker, exerts its antihypertensive effects primarily through the potent and selective inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells.[1][2][3][4] This technical guide delineates the molecular mechanism of action of barnidipine, detailing its interaction with the α1c subunit of the L-type calcium channel. The document summarizes key quantitative data on its binding affinity and potency, provides an overview of essential experimental protocols for its characterization, and visualizes the core signaling pathways and experimental workflows. Barnidipine's high lipophilicity contributes to its gradual onset and long duration of action, which clinically translates to effective 24-hour blood pressure control with a low incidence of reflex tachycardia.[1][4]

Introduction

Barnidipine hydrochloride is a stereochemically pure enantiomer that demonstrates high affinity and selectivity for L-type calcium channels located in the vascular smooth muscle.[1][3] Its primary therapeutic application is in the management of essential hypertension.[4] By blocking the influx of extracellular calcium into vascular smooth muscle cells, barnidipine induces vasodilation, leading to a reduction in peripheral vascular resistance and, consequently, a lowering of blood pressure.[2] A distinguishing feature of barnidipine is its high lipophilicity, which influences its pharmacokinetic and pharmacodynamic profile, contributing to a slow onset and sustained action.[1] This guide provides a detailed examination of its mechanism of action at the molecular and cellular levels.

Molecular Mechanism of Action

The principal mechanism of action of this compound is the blockade of L-type voltage-gated calcium channels in vascular smooth muscle cells.[2] These channels are crucial for the regulation of vascular tone.

2.1. Interaction with L-type Calcium Channels

L-type calcium channels in vascular smooth muscle are heteromultimeric proteins, with the α1c subunit forming the pore through which calcium ions pass. Dihydropyridines, including barnidipine, are known to bind to a specific receptor site on the α1c subunit. Barnidipine exhibits a high affinity for the inactivated state of the channel, a characteristic that enhances its potency in depolarized vascular smooth muscle cells.[5][6][7] This voltage-dependent action contributes to its vascular selectivity.

2.2. Signaling Pathway

The binding of barnidipine to the L-type calcium channel inhibits the influx of extracellular Ca²⁺ into the vascular smooth muscle cell. This reduction in intracellular free calcium concentration is the pivotal event leading to vasodilation. The downstream signaling cascade is as follows:

-

Reduced Intracellular Calcium: The blockade of L-type calcium channels directly lowers the concentration of cytosolic Ca²⁺.

-

Decreased Calmodulin Activation: With less available Ca²⁺, the formation of Ca²⁺-Calmodulin complexes is reduced.

-

Inhibition of Myosin Light Chain Kinase (MLCK): The Ca²⁺-Calmodulin complex is a necessary activator of MLCK. Reduced complex formation leads to decreased MLCK activity.

-

Reduced Myosin Light Chain Phosphorylation: With lower MLCK activity, the phosphorylation of the regulatory light chain of myosin is diminished.

-

Inhibition of Cross-Bridge Cycling: The dephosphorylated myosin light chain prevents the interaction of myosin heads with actin filaments.

-

Vascular Smooth Muscle Relaxation: The inhibition of actin-myosin cross-bridge cycling results in the relaxation of the vascular smooth muscle, leading to vasodilation and a decrease in blood pressure.

Quantitative Data

The potency and affinity of barnidipine for L-type calcium channels have been quantified in various experimental models.

| Parameter | Value | Species | Tissue/Cell Type | Experimental Condition | Reference |

| Binding Affinity (Ki) | |||||

| Ki for [³H]nitrendipine binding sites | 0.21 nM | [8][9] | |||

| Potency (EC50/IC50) | |||||

| EC50 (L-type Ca²⁺ current) | 80 nM | Rat | Ventricular Cardiomyocytes | Holding potential: -80 mV | [5][6] |

| EC50 (L-type Ca²⁺ current) | 6 nM | Rat | Ventricular Cardiomyocytes | Holding potential: -40 mV | [5][6] |

| IC50 (Aortic ring relaxation) | Similar to A7r5 cells | Rat | Aortic Rings | Depolarizing conditions | [7] |

| IC50 (L-type Ca²⁺ current) | Similar to aortic rings | Rat | A7r5 Vascular Smooth Muscle Cells | Depolarizing conditions | [7] |

| Dissociation Constant (Kd) | |||||

| Apparent Kd (inactivated state) | 4 nM | Rat | Ventricular Cardiomyocytes | [5] | |

| Apparent Kd (resting state) | 74 nM | Rat | Ventricular Cardiomyocytes | [5] |

Experimental Protocols

The characterization of barnidipine's mechanism of action relies on several key in vitro experimental techniques.

4.1. Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in isolated vascular smooth muscle cells.

-

Objective: To quantify the inhibitory effect of barnidipine on L-type Ca²⁺ currents.

-

Methodology:

-

Cell Preparation: Vascular smooth muscle cells (e.g., A7r5 cell line or freshly dissociated from arteries) are cultured on glass coverslips.

-

Recording Setup: A glass micropipette filled with an internal solution is pressed against a single cell to form a high-resistance (gigaohm) seal. The cell membrane under the pipette is then ruptured to achieve the whole-cell configuration.

-

Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -80 mV) to keep the channels in a resting state. Depolarizing voltage steps (e.g., to 0 mV) are applied to activate the L-type Ca²⁺ channels, and the resulting inward Ca²⁺ current is recorded.

-

Drug Application: Barnidipine is applied to the bath solution at varying concentrations. The effect on the Ca²⁺ current is measured at different holding potentials (e.g., -80 mV and -40 mV) to assess voltage-dependency.

-

Data Analysis: The peak inward current is measured before and after drug application to determine the percentage of inhibition. Concentration-response curves are generated to calculate the EC50 value.

-

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Barnidipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Barnidipine block of L-type Ca2+ channel currents in rat ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Barnidipine block of L-type Ca(2+) channel currents in rat ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Voltage-dependent effects of barnidipine in rat vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological profile of barnidipine: a single optical isomer dihydropyridine calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

The Synthesis and Chiral Resolution of Barnidipine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Barnidipine (B1667753) hydrochloride is a potent, long-acting dihydropyridine (B1217469) calcium channel blocker utilized in the management of hypertension. Its therapeutic efficacy is intrinsically linked to its specific stereochemistry, with the (3'S, 4S)-enantiomer being the most active and longest-acting isomer. This technical guide provides an in-depth overview of the synthesis pathway of barnidipine hydrochloride, with a particular focus on its critical chiral resolution step. Detailed experimental protocols, quantitative data, and visual representations of the synthetic and mechanistic pathways are presented to support research and development in this area.

I. Synthetic Pathway of this compound

The synthesis of this compound is a multi-step process that involves the construction of the dihydropyridine core, followed by esterification and chiral resolution to isolate the desired enantiomer. A common and efficient synthetic route is outlined below.

Logical Flow of this compound Synthesis

Caption: A high-level overview of the synthetic route to this compound.

II. Quantitative Data Summary

The following table summarizes the reported yields for each key step in the synthesis of this compound. These values are indicative and may vary based on specific reaction conditions and scale.

| Step No. | Reaction | Starting Materials | Product | Reported Yield (%) | Reference |

| 1 | Acetoacetylation | 3-Hydroxypropionitrile, Diketene | Compound VI | 54 | [1] |

| 2 | Knoevenagel Condensation | m-Nitrobenzaldehyde, Compound VI | Compound VII | 80.8 | [1] |

| 3 | Hantzsch Dihydropyridine Synthesis | Compound VII, Methyl β-aminocrotonate | Compound VIII | - | - |

| 4 | Hydrolysis | Compound VIII | Compound IX | 76.5 | [2] |

| 5 | Chiral Resolution | Compound IX | Compound X | 75.3 | [2] |

| 6 & 7 | Esterification & Salt Formation | Compound X, (S)-1-Benzylpyrrolidin-3-ol | This compound (XII) | 65.5 (two steps) | [3] |

III. Detailed Experimental Protocols

The following protocols are based on published methodologies and provide a detailed guide for the key transformations in the synthesis of this compound.

Step 1: Synthesis of Compound VI

-

Reaction: Acetoacetylation of 3-hydroxypropionitrile with diketene.

-

Procedure: To a dry 500 mL single-necked flask, add 3-hydroxypropionitrile (117g, 1.648 mol) and triethylamine (B128534) (4g). Heat the mixture to 80°C. Slowly add diketene (159.0g, 1.892 mol) dropwise. After the addition is complete, continue stirring for over 6 hours. Remove the low boiling point substances by evaporation to obtain Compound VI (137g, 54% yield) as a reddish-brown oily substance.[1][3]

Step 2: Synthesis of Compound VII

-

Reaction: Knoevenagel condensation of m-nitrobenzaldehyde with Compound VI.

-

Procedure: In a dry 2000 mL single-necked flask, combine m-nitrobenzaldehyde (67.5g, 0.447 mol), Compound VI (69.3g, 0.447 mol), ammonium (B1175870) acetate (B1210297) (5g), and isopropanol (B130326) (318g). Stir the mixture at room temperature for 15 hours. A significant amount of white solid will form during the reaction. After the reaction is complete, filter the mixture to collect the white solid, which is Compound VII (104g, 80.8% yield).[1]

Step 3: Synthesis of Compound VIII (Racemic Dihydropyridine Ester)

-

Reaction: Hantzsch dihydropyridine synthesis from Compound VII and methyl β-aminocrotonate.

-

Procedure: A mixture of Compound VII (74.9g, 0.26 mol), methyl β-aminocrotonate (30g, 0.26 mol), and methanol (B129727) (180 ml) is refluxed for 2 hours to yield Compound VIII.[1]

Step 4: Synthesis of Compound IX (Racemic Dihydropyridine Carboxylic Acid)

-

Reaction: Hydrolysis of the ester group of Compound VIII.

-

Procedure: Add Compound VIII (38.5g, 0.1 mol) to a mixed solution of sodium hydroxide (B78521) (12g), water (300 ml), and ethylene (B1197577) glycol dimethyl ether (150 ml). Stir the mixture for 2 hours until the solution becomes clear. Dilute the reaction mixture with 200 ml of water. Acidify the aqueous layer to a pH of 3 with a 10% hydrochloric acid solution. A large amount of white solid will precipitate. Filter and dry the solid to obtain Compound IX (25.4g, 76.5% yield) as a light yellow solid.[2]

Step 5: Chiral Resolution of Compound IX to obtain Compound X

-

Reaction: Diastereomeric salt formation with a chiral resolving agent.

-

Procedure: Dissolve Compound IX (20.1g, 0.06 mol) and cinchonine (B1669041) (17.6g, 0.06 mol) in hot dimethylformamide (72 ml). Add water (48 ml) and heat to dissolve the solids completely. Allow the solution to cool to room temperature and stand for 24 hours. Filter the mixture to obtain the diastereomeric salt (15g). Dissolve this salt in a solution of 35% sodium hydroxide (3 ml) and water (55 ml). Extract the aqueous phase with dichloromethane (B109758) (2 x 50 ml). Acidify the aqueous phase with concentrated hydrochloric acid (3 ml) to precipitate the desired enantiomer. Filter and dry the solid to obtain Compound X (7.5g, 75.3% yield).[2]

Step 6: Synthesis of Compound XI ((3'S,4S)-Barnidipine)

-

Reaction: Esterification of Compound X with (S)-1-benzylpyrrolidin-3-ol.

-

Procedure: In a 250 mL three-necked flask, dissolve Compound X (6.6g, 0.02 mol) in dichloromethane (88 ml). Cool the solution to 0°C and add phosphorus pentachloride (5.2g) in portions, maintaining the temperature between 0°C and 2°C. After the addition, continue stirring at this temperature for 1 hour. Cool the reaction mixture to below -15°C and slowly add a solution of (S)-1-benzylpyrrolidin-3-ol (3.6g) while keeping the temperature below -15°C. After stirring for 3 hours, wash the reaction solution successively with a 5% sodium carbonate solution and water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain Compound XI.[3]

Step 7: Synthesis of this compound (XII)

-

Reaction: Formation of the hydrochloride salt.

-

Procedure: Dissolve Compound XI in a suitable solvent and add a solution of hydrogen chloride. The reaction is typically carried out at a temperature between 15°C and 50°C for 0.5 to 10 hours to yield this compound. The combined yield for steps 6 and 7 is reported to be 65.5%.[2][3]

IV. Mechanism of Action: L-type Calcium Channel Blockade

Barnidipine exerts its antihypertensive effects by acting as a calcium channel blocker. It selectively inhibits the influx of calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle cells.[4] This leads to vasodilation and a reduction in peripheral vascular resistance, ultimately lowering blood pressure.

Signaling Pathway of Barnidipine's Action

Caption: Mechanism of action of Barnidipine as an L-type calcium channel blocker.

V. Chiral Resolution: Isolating the Active Enantiomer

Barnidipine has two chiral centers, resulting in four possible stereoisomers. The (3'S, 4S) enantiomer is the therapeutically active component. Therefore, an efficient chiral resolution step is paramount in the manufacturing process. The resolution is typically performed on the racemic carboxylic acid intermediate (Compound IX) using a chiral base.

Workflow for Chiral Resolution

Caption: Experimental workflow for the chiral resolution of the carboxylic acid intermediate.

The choice of resolving agent and crystallization solvent is critical for achieving high enantiomeric excess. Cinchona alkaloids, such as cinchonine and quinidine, have been successfully employed for this purpose.[5] An alternative, though less efficient, method involves the resolution of the final diastereomeric mixture of barnidipine using L-(-)-malic acid.[2]

VI. Conclusion

The synthesis of this compound is a well-established process, with the chiral resolution of the carboxylic acid intermediate being a pivotal step to ensure the therapeutic efficacy of the final drug product. This guide provides a comprehensive overview of the synthetic pathway, including detailed experimental protocols and quantitative data, to aid researchers and professionals in the field of drug development. The provided diagrams offer a clear visual representation of the chemical transformations and the drug's mechanism of action, facilitating a deeper understanding of this important antihypertensive agent.

References

- 1. Synthesis process of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN101643469B - Synthesis process of this compound - Google Patents [patents.google.com]

- 3. CN101643469A - Synthesis process of this compound - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Asymmetric Organocatalytic Synthesis of Substituted Chiral 1,4-Dihydropyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Stereoisomers of Barnidipine Hydrochloride and Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barnidipine (B1667753) hydrochloride is a potent, long-acting dihydropyridine (B1217469) (DHP) calcium channel blocker utilized in the management of hypertension.[1][2][3] A key feature of its molecular structure is the presence of two chiral centers, giving rise to four distinct stereoisomers. This technical guide provides an in-depth analysis of these stereoisomers, detailing their synthesis, separation, and, most critically, their differential biological activities. The clinical formulation of barnidipine contains a single optical isomer, the (+)-(3'S,4S) enantiomer, which has been identified as the most potent and longest-acting of the four.[1][2][3][4] This document will explore the pharmacological basis for this stereoselectivity, presenting quantitative data, detailed experimental protocols, and visual diagrams to elucidate the structure-activity relationship of barnidipine's stereoisomers.

Introduction to Barnidipine Hydrochloride

Barnidipine is a third-generation L-type calcium channel antagonist characterized by its high vascular selectivity and lipophilicity.[2][4][5] These properties contribute to its gradual onset of action, long duration of effect, and a low incidence of reflex tachycardia, making it an effective once-daily treatment for mild to moderate hypertension.[1][2][4][5] The mechanism of action involves the inhibition of calcium ion influx through voltage-gated L-type calcium channels in vascular smooth muscle cells, leading to peripheral vasodilation and a subsequent reduction in blood pressure.[2][3]

The barnidipine molecule possesses two asymmetric carbon atoms: one at the C-4 position of the dihydropyridine ring and another at the C-3' position of the pyrrolidine (B122466) ring.[6] This results in the potential for four stereoisomers:

-

(+)-(3'S,4S)-barnidipine

-

(3'R,4R)-barnidipine

-

(3'R,4S)-barnidipine

-

(3'S,4R)-barnidipine

Clinical preparations of barnidipine exclusively use the (+)-(3'S,4S) isomer, a decision rooted in its superior pharmacological profile compared to the other three isomers.[4][5][7]

Stereoselectivity and Biological Activity

The therapeutic efficacy of barnidipine is predominantly attributed to the (3'S,4S) isomer. Studies have consistently demonstrated significant differences in the vasodilatory and antihypertensive activities among the four enantiomers, highlighting the critical role of stereochemistry in its pharmacological action.

In Vitro Vasodilatory Activity

The primary measure of barnidipine's efficacy is its ability to relax vascular smooth muscle. In vitro studies on isolated guinea pig aorta, contracted by high potassium chloride (KCl) concentrations, have established a clear order of potency for the stereoisomers. The (3'S,4S) isomer is markedly more potent than the others.[6]

The established order of potency is: (3'S,4S) > (3'R,4R) ≈ (3'R,4S) > (3'S,4R) [6]

The potency ratio between the most active isomer, (3'S,4S)-barnidipine, and the least active, the (3'S,4R) enantiomer, was found to be 118, indicating a high degree of stereoselectivity.[6]

In Vivo Antihypertensive Activity

In vivo experiments in animal models, such as anesthetized coronary-perfused dogs and spontaneously hypertensive rats (SHR), corroborate the in vitro findings.[6][8] When administered intravenously, (3'S,4S)-barnidipine produces a more potent and sustained reduction in mean arterial pressure compared to its racemic mixture and other isomers.[8]

While the order of potency in vivo generally aligns with in vitro results, the potency ratio can differ. For instance, in anesthetized dogs, the potency ratio between (3'S,4S)-barnidipine and the (3'S,4R) enantiomer for increasing coronary blood flow was 15.[6] Furthermore, the (3'S,4S) isomer exhibits a slower onset and a significantly longer duration of action, a characteristic attributed to its high lipophilicity and strong, lasting binding to L-type calcium channels.[2][6]

Receptor Binding Affinity

The molecular basis for the differential activity lies in the stereoselective interaction with the L-type calcium channel. Competitive binding assays using radiolabeled dihydropyridines, such as [3H]nitrendipine, are employed to determine the binding affinity (Ki) of each isomer. Barnidipine demonstrates a high affinity for these binding sites, with the clinically used formulation having a Ki value of 0.21 nmol/L.[4][5][9] This high affinity of the (3'S,4S) isomer for the receptor's binding pocket explains its superior potency as a calcium channel blocker.

Data Presentation: Comparative Biological Activity

The quantitative differences in the biological activity of barnidipine stereoisomers are summarized below.

Table 1: Comparative Vasodilatory Activity of Barnidipine Stereoisomers in Guinea Pig Aorta

| Stereoisomer | Configuration | Relative Potency Ratio |

|---|---|---|

| Barnidipine | (3'S, 4S) | 118 |

| Isomer 2 | (3'R, 4R) | ~10-15 |

| Isomer 3 | (3'R, 4S) | ~10-15 |

| Isomer 4 | (3'S, 4R) | 1 |

(Data derived from in vitro studies on KCl-induced contractions[6])

Table 2: Comparative In Vivo Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)

| Compound | Dose for Equivalent MAP Reduction | Relative Potency vs. Amlodipine (B1666008) |

|---|---|---|

| Barnidipine (3'S,4S) | 3, 10, 30 µg/kg | ~30x |

| Racemic Barnidipine | 10, 30, 100 µg/kg | ~10x |

| Amlodipine | 100, 300, 1000 µg/kg | 1x |

(Data derived from intravenous administration studies in conscious SHR[8])

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the stereoisomers of barnidipine.

Protocol for Chiral Separation of Barnidipine Stereoisomers

The separation of barnidipine enantiomers is crucial for studying their individual properties. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method.

Objective: To resolve the four stereoisomers of barnidipine from a racemic or diastereomeric mixture.

Materials and Equipment:

-

HPLC system with a UV-Vis detector.

-

Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak AD-H).

-

Mobile Phase Solvents: n-hexane, isopropanol (B130326) (IPA), diethylamine (B46881) (DEA) (HPLC grade).

-

Barnidipine stereoisomer mixture.

-

Standard laboratory glassware and filtration apparatus.

Methodology:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, isopropanol, and diethylamine in a specific ratio (e.g., 80:20:0.1, v/v/v). The exact ratio should be optimized for best resolution.[10]

-

Sample Preparation: Accurately weigh and dissolve the barnidipine mixture in the mobile phase to a final concentration of approximately 10-20 µg/mL. Filter the solution through a 0.45 µm syringe filter.[10]

-

HPLC System Setup:

-

Analysis: Inject a fixed volume (e.g., 10 µL) of the sample solution.[10] Record the chromatogram for a sufficient duration to allow the elution of all four isomers.

-

Data Interpretation: Identify the peaks corresponding to each stereoisomer based on their retention times. The resolution (Rs) between adjacent peaks should be calculated to ensure adequate separation (Rs > 1.5 is ideal).

Protocol for In Vitro Vasodilatory Activity Assay

This assay quantifies the potency of each stereoisomer in relaxing pre-contracted vascular tissue.

Objective: To determine the concentration-response curve and calculate the IC50 value for each barnidipine isomer on isolated guinea pig aorta.

Materials and Equipment:

-

Isolated tissue bath system with force-displacement transducers.

-

Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 / 5% CO2.

-

Potassium chloride (KCl) for inducing contraction.

-

Stock solutions of each barnidipine stereoisomer.

-

Male guinea pigs.

Methodology:

-

Tissue Preparation: Euthanize a guinea pig and dissect the thoracic aorta. Cut the aorta into rings (2-3 mm).

-

Mounting: Suspend the aortic rings in the tissue baths containing physiological salt solution maintained at 37°C. Attach one end to a fixed holder and the other to a force transducer.

-

Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of ~1.5-2.0 g, replacing the bath solution every 15-20 minutes.

-

Contraction: Induce a sustained contraction by adding a high concentration of KCl (e.g., 40-80 mM) to the bath.[6][13]

-

Drug Addition: Once the contraction has stabilized, add the barnidipine isomers in a cumulative, concentration-dependent manner. Allow the tissue to reach a steady-state response at each concentration before adding the next.

-

Data Analysis: Record the relaxation response at each concentration as a percentage of the maximal KCl-induced contraction. Plot the concentration-response curves and calculate the IC50 (concentration causing 50% relaxation) for each isomer.

Visualizations: Pathways and Workflows

Mechanism of Action

The following diagram illustrates the signaling pathway through which barnidipine exerts its vasodilatory effect.

Caption: Mechanism of action of (3'S,4S)-Barnidipine.

Experimental Workflow

This diagram outlines the process from a stereoisomeric mixture to the determination of biological activity.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Barnidipine | C27H29N3O6 | CID 443869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pharmacological profile of barnidipine: a single optical isomer dihydropyridine calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. In vitro and in vivo vasodilatory activity of barnidipine and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EP3168215A2 - Process for preparation of barnidipine - Google Patents [patents.google.com]

- 8. Preferential renal and mesenteric vasodilation induced by barnidipine and amlodipine in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Cyclodextrine Screening for the Chiral Separation of Amlodipine Enantiomers by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Differential properties of the optical-isomers of pranidipine, a 1,4-dihydropyridine calcium channel modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Barnidipine: A Deep Dive into its Receptor Binding and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barnidipine (B1667753) is a third-generation dihydropyridine (B1217469) L-type calcium channel blocker renowned for its potent and long-lasting antihypertensive effects.[1] As a single (3'S, 4S) enantiomer, it exhibits a high degree of pharmacological selectivity.[2] This technical guide provides an in-depth exploration of the pharmacological profile of barnidipine, with a focus on its receptor binding affinity, mechanism of action, and the experimental methodologies used for its characterization.

Pharmacological Profile

Barnidipine's primary mechanism of action is the blockade of L-type calcium channels, leading to vasodilation and a reduction in blood pressure.[3] Its high lipophilicity contributes to a slow onset and long duration of action, allowing for once-daily dosing.[2] A key characteristic of barnidipine is its high vasoselectivity, resulting in potent antihypertensive effects with a minimal impact on cardiac contractility and a lack of reflex tachycardia.[1][4]

Mechanism of Action

Barnidipine is a potent antagonist of voltage-gated L-type calcium channels, exhibiting high affinity for the dihydropyridine binding site on the α1c subunit.[3] By binding to these channels, predominantly in vascular smooth muscle cells, barnidipine inhibits the influx of extracellular calcium ions. This reduction in intracellular calcium concentration prevents the activation of calmodulin and myosin light chain kinase, ultimately leading to smooth muscle relaxation and vasodilation. This vasodilation of peripheral arterioles lowers total peripheral resistance, resulting in a decrease in blood pressure.[3]

Barnidipine also demonstrates a voltage-dependent and state-dependent interaction with L-type calcium channels, showing a higher affinity for the inactivated state of the channel.[5] This property may contribute to its sustained and potent effects.

Beyond its primary action on L-type calcium channels, studies have indicated that barnidipine also interacts with other types of calcium channels. It has been shown to significantly block N-type and P/Q-type calcium channels, which may contribute to its overall pharmacological profile.[6] Furthermore, barnidipine exhibits activity against certain T-type calcium channel subtypes, specifically Cav3.1 (α1G) and Cav3.2 (α1H), while not affecting Cav3.3 (α1I).[7] This broader spectrum of activity on different calcium channel subtypes may underlie some of its unique clinical properties.

Quantitative Data: Receptor Binding and Functional Assays

The following tables summarize the key quantitative data regarding the binding affinity and functional inhibition of barnidipine on various calcium channel subtypes.

Table 1: L-Type Calcium Channel Binding Affinity and Functional Inhibition of Barnidipine

| Target | Preparation | Assay Type | Parameter | Value | Reference |

| L-type Ca²⁺ Channel | Rat brain cortex membranes | [³H]nitrendipine Binding | Kᵢ | 0.21 nM | [1] |

| L-type Ca²⁺ Current | Rat ventricular cardiomyocytes | Whole-cell Patch Clamp (holding potential -80 mV) | EC₅₀ | 80 nM | [5][8] |

| L-type Ca²⁺ Current | Rat ventricular cardiomyocytes | Whole-cell Patch Clamp (holding potential -40 mV) | EC₅₀ | 18 nM | [5][8] |

Table 2: T-Type, N-Type, and P/Q-Type Calcium Channel Inhibition by Barnidipine

| Target Subtype | System | Assay Type | Effect | Reference |

| T-type (Cav3.1/α1G) | Xenopus oocytes | Two-microelectrode voltage-clamp | Significant blockade | [7] |

| T-type (Cav3.2/α1H) | Xenopus oocytes | Two-microelectrode voltage-clamp | Significant blockade | [7] |

| T-type (Cav3.3/α1I) | Xenopus oocytes | Two-microelectrode voltage-clamp | No significant effect | [7] |

| N-type (Cav2.2/α1B) | Xenopus oocytes | Two-microelectrode voltage-clamp | Significant blockade | [6] |

| P/Q-type (Cav2.1/α1A) | Xenopus oocytes | Two-microelectrode voltage-clamp | Significant blockade | [6] |

Off-Target Binding Profile

While barnidipine is widely reported to have high vasoselectivity, suggesting minimal interaction with other receptor systems at therapeutic concentrations, a comprehensive off-target binding profile from a broad panel of receptors (e.g., adrenergic, muscarinic, serotonergic, dopaminergic) is not publicly available. Such safety screening panels are crucial in modern drug development to identify potential off-target liabilities.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Barnidipine's Vasodilatory Effect

Caption: Signaling pathway of barnidipine-induced vasodilation.

Experimental Workflow for Radioligand Binding Assay

References

- 1. Pharmacological profile of barnidipine: a single optical isomer dihydropyridine calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/dihydropyridine insensitive and Cav2.1/dihydropyridine sensitive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Barnidipine block of L-type Ca(2+) channel currents in rat ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. reprocell.com [reprocell.com]

- 8. Barnidipine block of L-type Ca2+ channel currents in rat ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties and Solubility of Barnidipine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties and solubility characteristics of barnidipine (B1667753) hydrochloride, a potent L-type calcium channel blocker. The information presented herein is intended to support research, development, and formulation activities involving this active pharmaceutical ingredient.

Physicochemical Properties

Barnidipine hydrochloride is a dihydropyridine (B1217469) calcium antagonist with a specific stereochemical configuration that contributes to its pharmacological activity.[1][2][3] It is a pale yellow to yellow, crystalline solid.[3][4]

Chemical Structure and Identity

-

IUPAC Name: 3-(3S)-1-benzylpyrrolidin-3-yl 5-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride[1]

-

CAS Number: 104757-53-1[1]

Quantitative Physicochemical Data

The key physicochemical parameters of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Melting Point | 223-226 °C | [3][7] |

| 226-228 °C | [3][4] | |

| pKa (Strongest Basic) | 8.11 | [1] |

| 7.91 | [8] | |

| pKa (Strongest Acidic) | 16.97 | [1] |

| 19.47 | [8] | |

| LogP | 4.12 | [1][8] |

| 3.51 | [1][8] | |

| 5.412 | [7] | |

| Polar Surface Area | 111.01 Ų | [1][8] |

| Hydrogen Bond Donor Count | 1 | [1][8] |

| Hydrogen Bond Acceptor Count | 6 | [1][8] |

| Rotatable Bond Count | 9 | [1][8] |

Solubility Profile

This compound is described as being very slightly soluble in water and soluble in methanol (B129727). It is insoluble in ethanol (B145695).[3][4] The solubility in various organic solvents has been investigated and is crucial for formulation development.

Solubility Data

The following table summarizes the solubility of this compound in different solvents.

| Solvent | Solubility | Source |

| Water | Insoluble | [3][4][6] |

| 0.004 mg/mL (predicted) | [1] | |

| Methanol | Soluble | |

| Ethanol | Insoluble | [3][4] |

| 6 mg/mL | [6] | |

| 10 mg/mL | [9][10] | |

| DMSO | ≥16.3 mg/mL (with gentle warming) | [3][4][11] |

| 100 mg/mL | [6] | |

| 30 mg/mL | [9][10] | |

| DMF | 30 mg/mL | [9][10] |

A study on the mole fraction solubility of barnidipine in seventeen mono-solvents at 298.15 K ranked them in the following order: isopropyl myristate < benzene (B151609) < chlorobenzene (B131634) < ethyl acetate (B1210297) < water < 1,4-Dioxane < acetone (B3395972) < acetonitrile (B52724) < 1,2-Dichloroethane < 1-Octanol < 1-Pentanol < ethanol < acetophenone (B1666503) < methanol < DEGME < acetic acid < DMF.[12] This indicates that barnidipine is more soluble in polar solvents and solvents with shorter carbon chains.[12][13][14]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline the protocols for key experiments.

Determination of Solubility (Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the conventional shake-flask method.[12][13][15]

Methodology:

-

Preparation: An excess amount of this compound is added to a flask containing a known volume of the selected solvent.

-

Equilibration: The flask is sealed and placed in a thermostatically controlled water bath shaker set at a constant temperature (e.g., 298.15 K). The mixture is agitated for a sufficient period (e.g., at least three days) to ensure equilibrium is reached.[12][16]

-

Sampling: Once equilibrium is achieved, the suspension is allowed to settle. An aliquot of the supernatant is withdrawn and filtered through a suitable membrane filter (e.g., 0.2 µm) to remove any undissolved solid.[12]

-

Analysis: The concentration of this compound in the filtrate is determined using a validated analytical method, such as UV-spectrophotometry at a λmax of 358 nm after appropriate dilution.[12]

-

Calculation: The solubility is calculated from the measured concentration. The experiment should be repeated at least three times to ensure accuracy.[12]

Solid-State Characterization (Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is employed to determine the melting point and enthalpy of fusion, and to investigate polymorphism.[12][17]

Methodology:

-

Sample Preparation: A small amount of the this compound sample (approximately 5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.[12][16]

-

Instrument Calibration: The DSC instrument is calibrated using a standard reference material, such as indium.[12][16]

-

Thermal Analysis: The sample is heated at a constant rate (e.g., 10 K/min) over a specified temperature range (e.g., 303.15 K to 573.15 K) under a nitrogen atmosphere.[12][16]

-

Data Analysis: The DSC thermogram is analyzed to determine the onset temperature of the melting endotherm, which corresponds to the melting point, and the area under the peak, which is used to calculate the enthalpy of fusion.[17]

Mechanism of Action and Signaling Pathway

This compound is a highly selective antagonist of L-type calcium channels.[6][7][18][19][20] Its primary mechanism of action involves the inhibition of calcium ion influx into vascular smooth muscle cells.[18][19] This leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[8][18] Barnidipine exhibits a high affinity for the calcium channels in the vascular wall.[1][8]

The following diagram illustrates the signaling pathway of this compound's action.

Caption: Mechanism of action of this compound.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C27H30ClN3O6 | CID 443868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 104757-53-1 [amp.chemicalbook.com]

- 4. This compound | 104757-53-1 [chemicalbook.com]

- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Barnidipine HCl | calcium channel blocker, CCB | CAS# 104757-53-1 | antihypertensive | Mepirodipine; Y 198561; YM-730; YM09730-5 | InvivoChem [invivochem.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. caymanchem.com [caymanchem.com]

- 11. apexbt.com [apexbt.com]

- 12. scielo.isciii.es [scielo.isciii.es]

- 13. Solubility data and solubility parameters of barnidipine in different pure solvents [digibug.ugr.es]

- 14. Solubilidad y parámetros de solubilidad del barnidipino en diferentes disolventes puros [scielo.isciii.es]

- 15. Solubility data and solubility parameters of barnidipine in different pure solvents | Documents - Universidad de Alcalá [portalcientifico.uah.es]

- 16. Solubilidad y parámetros de solubilidad del barnidipino en diferentes disolventes puros | Ars Pharmaceutica (Internet) [revistaseug.ugr.es]

- 17. researchgate.net [researchgate.net]

- 18. What is the mechanism of this compound? [synapse.patsnap.com]

- 19. axonmedchem.com [axonmedchem.com]

- 20. medchemexpress.com [medchemexpress.com]

In Vitro Metabolism of Barnidipine Hydrochloride in Liver Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of Barnidipine (B1667753) Hydrochloride, a dihydropyridine (B1217469) calcium channel blocker, with a focus on its biotransformation in human liver microsomes (HLM). This document details the metabolic pathways, the primary enzymes involved, and relevant quantitative data. It also provides comprehensive experimental protocols for conducting and analyzing the in vitro metabolism of barnidipine.

Introduction

Barnidipine hydrochloride is a potent, long-acting calcium channel blocker used in the management of hypertension. Due to extensive first-pass metabolism, its oral bioavailability is low.[1] Understanding the in vitro metabolism of barnidipine is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall disposition in humans. The primary site of metabolism for barnidipine is the liver, where it is extensively biotransformed by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of hepatocytes, which are concentrated in liver microsomes.[2]

Metabolic Pathways and Metabolites

In human liver microsomes, barnidipine is converted into three primary metabolites.[3] The formation of these metabolites is primarily catalyzed by the CYP3A isoenzyme family, particularly CYP3A4.[3][4]

The main metabolic reactions are:

-

N-debenzylation of the side chain, leading to the formation of metabolite M-1 .[3][5]

-

Hydrolysis of the benzyl-pyrrolidine ester, resulting in metabolite M-3 .[3][5]

-

Oxidation of the dihydropyridine ring to a pyridine (B92270) ring, yielding metabolite M-8 .[3][5]

Secondary metabolites, such as the pyridine forms of M-1 and M-3 (M-2 and M-4, respectively), are also formed, likely from the further metabolism of M-8.[3] The metabolites of barnidipine are considered pharmacologically inactive.[4]

dot

Data Presentation: Quantitative Analysis

Table 1: Representative Enzyme Kinetic Parameters for a Dihydropyridine Calcium Channel Blocker (Benidipine) in Human Liver Microsomes [6]

| Metabolic Reaction | Metabolite | Apparent Km (μM) | Apparent Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint) (μL/min/mg protein) |

| N-debenzylation | N-desbenzylbenidipine | 2.3 ± 0.4 | 19.8 ± 1.1 | 8.6 ± 0.8 |

| Dehydrogenation | Dehydrobenidipine | 10.4 ± 1.8 | 29.2 ± 3.4 | 2.8 ± 0.4 |

Note: This data is for benidipine (B10687) and is intended to be illustrative of the kinetic profile of a CYP3A4-mediated metabolism of a dihydropyridine calcium channel blocker.

Table 2: Inhibition of Barnidipine Metabolism in Human Liver Microsomes [3]

| Inhibitor | IC50 (μM) | Target Enzyme |

| Glibenclamide | >200 | CYP3A4 |

| Simvastatin | 200 | CYP3A4 |

| Cyclosporin A | 20 | CYP3A4 |

Experimental Protocols

This section outlines a detailed methodology for studying the in vitro metabolism of this compound in human liver microsomes.

Materials and Reagents

-

This compound (analytical standard)

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium Phosphate Buffer (pH 7.4)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Formic Acid (LC-MS grade)

-

Internal Standard (e.g., a structurally related compound not metabolized by CYP3A4)

-

96-well plates or microcentrifuge tubes

-

Incubator/shaker

-

Centrifuge

-

HPLC-MS/MS system

Incubation Procedure

-

Preparation of Incubation Mixture: In a 96-well plate or microcentrifuge tubes, prepare the incubation mixture containing:

-

Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)

-

Human Liver Microsomes (e.g., 0.2-0.5 mg/mL final concentration)

-

This compound (at various concentrations, e.g., 0.1 to 50 μM, dissolved in a small volume of organic solvent like methanol, final solvent concentration should be <1%)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the microsomes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with constant shaking for a specified time (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.

-

Sample Processing: Centrifuge the samples (e.g., at 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to HPLC vials for analysis by LC-MS/MS.

dot

Analytical Method: HPLC-MS/MS

The quantification of barnidipine and its metabolites is typically performed using a validated HPLC-MS/MS method.

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile or methanol).

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for barnidipine and each metabolite need to be optimized.

-

Enzyme Kinetics Analysis

To determine the Michaelis-Menten kinetic parameters (Km and Vmax), incubations are performed with a range of barnidipine concentrations.

-

Plot the rate of formation of each metabolite (V) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism): V = (Vmax * [S]) / (Km + [S])

-

The intrinsic clearance (CLint) can then be calculated as the ratio of Vmax to Km.

Conclusion

The in vitro metabolism of this compound in human liver microsomes is predominantly mediated by CYP3A4, leading to the formation of three primary metabolites through N-debenzylation, ester hydrolysis, and oxidation of the dihydropyridine ring. A thorough understanding of these metabolic pathways and the associated enzyme kinetics is essential for drug development professionals. The experimental protocols outlined in this guide provide a robust framework for conducting in vitro metabolism studies to characterize the metabolic profile of barnidipine and similar compounds. Further research to determine the specific Km and Vmax values for each metabolic pathway of barnidipine will provide a more complete quantitative understanding of its disposition.

References

- 1. Pharmacokinetics of this compound, a new dihydropyridine calcium channel blocker, in the rat, dog and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Examination of metabolic pathways and identification of human liver cytochrome P450 isozymes responsible for the metabolism of barnidipine, a calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Metabolism of this compound, a potent calcium antagonist, in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of benidipine and its enantiomers' metabolism by human liver cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Degradation Pathways and Photostability of Barnidipine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barnidipine (B1667753) hydrochloride is a potent, long-acting dihydropyridine (B1217469) calcium channel blocker utilized in the management of hypertension. As with any pharmaceutical compound, a thorough understanding of its stability profile is paramount for ensuring its quality, safety, and efficacy. This technical guide provides a comprehensive overview of the degradation pathways of barnidipine hydrochloride, with a particular focus on its photostability. The information presented herein is intended to support researchers, scientists, and drug development professionals in the formulation, manufacturing, and quality control of this compound.

The stability of this compound is influenced by various environmental factors, including light, pH, and oxidizing agents. Degradation can lead to a loss of potency and the formation of potentially harmful impurities. This guide details the known degradation products, the pathways of their formation, and the analytical methodologies employed for their detection and quantification.

Degradation Pathways

The degradation of this compound can be categorized into photodegradation, hydrolytic degradation, and oxidative degradation.

Photodegradation

This compound is known to be a photosensitive compound. The primary photodegradation pathway involves the oxidation of the 1,4-dihydropyridine (B1200194) ring to its corresponding pyridine (B92270) derivative. This transformation results in a loss of therapeutic activity.

Under natural sunlight , the main photodegradation product of barnidipine is the pyridine derivative, 3-(R)-1-benzylpyrrolidin-3-yl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate. This has been identified as a significant impurity in studies exposing barnidipine to natural irradiation[1][2].

Under forced irradiation conditions, such as exposure to a xenon lamp, the degradation of barnidipine is more complex, leading to the formation of several by-products in addition to the primary pyridine derivative[3]. The kinetics of this process have been studied, demonstrating a different degradation profile compared to natural light exposure[3].

The following diagram illustrates the primary photodegradation pathway of this compound.

References

The Pharmacokinetics of Barnidipine Hydrochloride in Preclinical Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of barnidipine (B1667753) hydrochloride, a dihydropyridine (B1217469) calcium channel blocker. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) of barnidipine in key preclinical animal models, namely rats and dogs. While extensive data exists for these species, it is important to note a significant lack of published literature on the pharmacokinetics of barnidipine in rabbits. This guide summarizes available quantitative data, outlines experimental methodologies, and provides visual representations of metabolic pathways and experimental workflows to aid in the understanding of barnidipine's preclinical profile.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic properties of barnidipine hydrochloride have been evaluated in both rats and dogs following intravenous and oral administration. The data reveals species-specific differences in its disposition.

Table 1: Intravenous Pharmacokinetic Parameters of this compound

| Parameter | Rat | Dog | Reference(s) |

| Dose (mg/kg) | 0.05 | 0.05 | [1] |

| Terminal Half-life (t½) (h) | 0.6 | 4.1 | [1] |

| Blood Clearance (CLb) (L/h/kg) | 5.2 | 3.3 | [1] |

Following intravenous administration, this compound exhibits a shorter half-life and higher clearance in rats compared to dogs, suggesting faster elimination in the rodent species[1].

Table 2: Oral Pharmacokinetic Parameters of this compound

| Parameter | Rat | Dog | Reference(s) |

| Time to Maximum Concentration (Tmax) (h) | 0.3 - 0.4 | 0.3 - 0.4 | [1] |

| Absolute Bioavailability (%) | 11 - 18 | 6 - 9 | [1] |

After oral dosing, barnidipine is rapidly absorbed in both rats and dogs, with a short time to reach maximum plasma concentration.[1] However, the absolute bioavailability is low in both species, indicating significant first-pass metabolism.[1]

Experimental Protocols

The following section details the methodologies employed in the preclinical pharmacokinetic studies of this compound in rats and dogs.

Animal Models

-

Rats: Male Sprague-Dawley or Wistar rats are commonly used.

-

Dogs: Beagle dogs are a frequently utilized model.

Drug Administration

-

Intravenous (IV) Administration: this compound is typically dissolved in a suitable vehicle, such as saline or a solution containing a solubilizing agent, and administered as a bolus injection via a cannulated vein (e.g., tail vein in rats, cephalic vein in dogs).

-

Oral (PO) Administration: The drug is administered as a solution or suspension via oral gavage.

Sample Collection

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. In rats, blood is often collected via the tail vein or through cannulation of the jugular or carotid artery. In dogs, the cephalic or saphenous vein is commonly used. Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to obtain plasma, which is then stored frozen until analysis.

-

Excreta Collection (for metabolism and excretion studies): Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a specified period (e.g., 24, 48, or 72 hours) post-dosing.

Bioanalytical Method

The quantification of barnidipine in plasma samples is typically performed using validated high-performance liquid chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS) or with electrochemical detection. These methods offer high sensitivity and selectivity for the accurate determination of drug concentrations.

Metabolism of this compound

Barnidipine undergoes extensive metabolism, primarily in the liver, with cytochrome P450 enzymes, particularly CYP3A, playing a crucial role.[2] The metabolic pathways are qualitatively similar in rats and dogs.

The main metabolic transformations include:

-

Oxidation of the dihydropyridine ring: This leads to the formation of the corresponding pyridine (B92270) derivative.

-

Ester hydrolysis: Cleavage of the ester linkages.

-

N-debenzylation: Removal of the benzyl (B1604629) group from the pyrrolidine (B122466) ring.

-

Reduction of the nitro group: Conversion of the nitro group to an amino group.

-

Conjugation: Formation of glucuronide conjugates of the metabolites.

Distribution and Excretion

Following administration, barnidipine is distributed to various tissues. Due to its lipophilic nature, it is expected to have a relatively large volume of distribution. Excretion of barnidipine and its metabolites occurs primarily through the feces, with a smaller proportion eliminated in the urine.[2] This suggests that biliary excretion is a significant route of elimination for the metabolites.

Pharmacokinetics in Rabbits: A Data Gap

Despite a thorough review of the scientific literature, no specific studies detailing the pharmacokinetics of this compound in rabbits were identified. Rabbits are a common preclinical model in cardiovascular research; however, their specific use in the pharmacokinetic evaluation of barnidipine has not been reported.

General Considerations for a Rabbit Pharmacokinetic Study

Should a pharmacokinetic study of barnidipine in rabbits be undertaken, the experimental design would likely follow established protocols for this species.

Key aspects of such a study would include:

-

Animal Model: New Zealand White or similar rabbit strains would be suitable.

-

Drug Administration: Intravenous administration would likely be via the marginal ear vein, while oral administration would be performed by gavage.

-

Sample Collection: Blood samples could be collected from the marginal ear artery or a central artery. Urine and feces would be collected using specialized metabolic cages.

-

Bioanalysis: Validated LC-MS/MS methods would be necessary to quantify barnidipine and its major metabolites in biological matrices.

Conclusion

The preclinical pharmacokinetic profile of this compound has been well-characterized in rats and dogs. The compound is rapidly absorbed but exhibits low bioavailability due to extensive first-pass metabolism. The liver is the primary site of metabolism, with CYP3A enzymes playing a key role in its biotransformation. Elimination occurs predominantly through the feces. A notable gap in the current literature is the absence of pharmacokinetic data for barnidipine in rabbits. Future research in this area would provide a more complete preclinical understanding of this calcium channel blocker. This guide serves as a comprehensive resource for researchers and professionals in drug development, summarizing the existing knowledge and highlighting areas for further investigation.

References

Methodological & Application

Application Notes and Protocols for Barnidipine Hydrochloride In Vitro Vasodilation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barnidipine (B1667753) hydrochloride is a potent, long-acting dihydropyridine (B1217469) calcium channel blocker.[1] It exhibits high affinity for L-type calcium channels, particularly in vascular smooth muscle cells.[2] The primary mechanism of action involves the inhibition of calcium ion influx into these cells, leading to the relaxation of vascular smooth muscle, vasodilation, and a subsequent reduction in peripheral vascular resistance.[2][3] This document provides a detailed protocol for conducting an in vitro vasodilation assay using isolated aortic rings to characterize the pharmacological activity of barnidipine hydrochloride.

Signaling Pathway of Barnidipine-Induced Vasodilation

Barnidipine exerts its vasodilatory effect by blocking L-type voltage-gated calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of extracellular calcium, a critical step in the initiation of smooth muscle contraction. The reduced intracellular calcium concentration leads to a decrease in the formation of the calcium-calmodulin complex, which in turn reduces the activation of myosin light chain kinase (MLCK). With decreased MLCK activity, the phosphorylation of myosin light chains is diminished, resulting in smooth muscle relaxation and vasodilation.

References

Application Note: A Validated RP-HPLC Method for the Quantitative Analysis of Barnidipine Hydrochloride

Abstract

This application note details a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Barnidipine Hydrochloride in bulk drug and pharmaceutical dosage forms. The method has been validated in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[1][2][3] This protocol is suitable for routine quality control analysis in the pharmaceutical industry.

Introduction

This compound is a dihydropyridine (B1217469) calcium channel blocker used in the treatment of hypertension.[4][5][6] It acts by blocking the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[4] Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of this compound drug products. This document provides a detailed, validated HPLC method for its analysis.

Chemical Structure

Figure 1. Chemical Structure of this compound.

Experimental

Instrumentation

A standard HPLC system equipped with a UV-Vis detector is suitable for this method.

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent

-

Detector: UV-Vis Detector

-

Column: C18 column (250 mm x 4.6 mm, 5 µm particle size)[4][5][7]

-

Software: OpenLab CDS or equivalent

Chemicals and Reagents

-

This compound reference standard

-

Methanol (B129727) (HPLC grade)[4]

-

Water (HPLC grade or Milli-Q)[4]

-

Acetonitrile (HPLC grade)

-

Orthophosphoric acid (for pH adjustment, if necessary)

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound.

| Parameter | Condition |

| Mobile Phase | Methanol: Water (80:20 v/v)[4] |

| Column | C18 (250 mm x 4.6 mm, 5 µm)[4][5][7] |

| Flow Rate | 1.0 mL/min[4] |

| Detection Wavelength | 237 nm[2][4] |

| Injection Volume | 20 µL[4] |

| Column Temperature | Ambient |

| Run Time | Approximately 10 minutes |

Protocols

1. Preparation of Mobile Phase

-

Measure 800 mL of HPLC grade methanol and 200 mL of HPLC grade water.

-

Combine the solvents in a suitable container and mix thoroughly.

-

Degas the mobile phase by sonicating for 15-20 minutes or by vacuum filtration through a 0.45 µm membrane filter.[4]

2. Preparation of Standard Stock Solution (100 µg/mL)

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Transfer the standard into a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve the standard completely.

-

Make up the volume to 100 mL with the mobile phase and mix well.

3. Preparation of Working Standard Solutions

Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 5, 10, 15, 20, 25 µg/mL).

4. Preparation of Sample Solution (from Tablets)

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.

-

Make up the volume to 100 mL with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

-

Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

Method Validation

The analytical method was validated according to ICH guidelines for the following parameters:

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.[8][9][10] The parameters are typically evaluated by injecting the standard solution multiple times.

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.2 |

| Theoretical Plates (N) | ≥ 2000 | > 3000 |

| % RSD of Peak Area | ≤ 2.0% | < 1.0% |

| % RSD of Retention Time | ≤ 1.0% | < 0.5% |

Linearity

The linearity of the method was established by analyzing a series of standard solutions at different concentrations.

| Concentration Range (µg/mL) | Correlation Coefficient (r²) |

| 3 - 18[4] | 0.999[4] |

| 10 - 50[2] | 0.9997[2] |

Accuracy (% Recovery)

Accuracy was determined by the standard addition method at three different concentration levels (80%, 100%, and 120%).

| Spiked Level | % Recovery |

| 80% | 99.5% |

| 100% | 100.2% |

| 120% | 99.8% |

Precision

Precision was evaluated by performing intra-day and inter-day analysis of a standard solution.

| Precision | % RSD |

| Intra-day (n=6) | < 1.0% |

| Inter-day (n=6) | < 1.5% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

| Parameter | Result (µg/mL) |

| LOD | 0.039[2] |

| LOQ | 0.119[2] |

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions.

| Parameter Varied | Effect on Results |

| Flow Rate (± 0.1 mL/min) | No significant change |

| Mobile Phase Composition (± 2%) | No significant change |

| Wavelength (± 2 nm) | No significant change |

Visualizations

Caption: Experimental workflow for HPLC analysis of this compound.

Caption: Logical relationship of method validation parameters.

Conclusion

The developed RP-HPLC method is simple, rapid, accurate, and precise for the determination of this compound in bulk and pharmaceutical dosage forms.[4] The method was successfully validated according to ICH guidelines and can be effectively used for routine quality control analysis.

References

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. ijcrt.org [ijcrt.org]

- 3. actascientific.com [actascientific.com]

- 4. saudijournals.com [saudijournals.com]

- 5. Synthesis and Characterization of Impurities of this compound, an Antihypertensive Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Synthesis and Characterization of Impurities of this compound, an Antihypertensive Drug Substance | Semantic Scholar [semanticscholar.org]

- 8. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]

- 9. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]

- 10. rjpbcs.com [rjpbcs.com]

Application Note: Evaluating the Efficacy of Barnidipine Hydrochloride Using a Cell-Based Calcium Influx Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Barnidipine (B1667753) hydrochloride is a potent dihydropyridine (B1217469) calcium channel blocker used in the management of hypertension.[1][2][3] Its therapeutic effect is primarily achieved by inhibiting the influx of calcium ions through L-type voltage-gated calcium channels (Ca V 1.x) in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[4] This application note provides a detailed protocol for a cell-based calcium influx assay to determine the efficacy of Barnidipine Hydrochloride. The assay is designed for a high-throughput screening format and utilizes a fluorescent calcium indicator to measure changes in intracellular calcium concentration upon channel activation and inhibition.

Barnidipine is a long-acting calcium antagonist that shows high affinity for the calcium channels in the smooth muscle cells of the vascular wall.[1][3] It is selective for cardiovascular L-type calcium channels.[1][3] The primary mechanism of action for Barnidipine involves the reduction of peripheral vascular resistance due to its vasodilatory effects.[3]

Signaling Pathway of L-type Calcium Channel Activation and Inhibition by Barnidipine

L-type calcium channels are voltage-gated ion channels that play a crucial role in muscle contraction. In vascular smooth muscle cells, depolarization of the cell membrane triggers the opening of these channels, allowing an influx of extracellular calcium ions. This increase in intracellular calcium concentration ([Ca²⁺]i) leads to the activation of downstream signaling cascades that result in muscle contraction and vasoconstriction. Barnidipine, as a calcium channel blocker, binds to the L-type calcium channels and prevents their opening, thereby inhibiting the influx of calcium and promoting vasodilation.

Caption: L-type calcium channel signaling pathway.

Experimental Workflow

The following diagram outlines the key steps of the cell-based calcium influx assay for evaluating the efficacy of this compound.

Caption: Experimental workflow for the calcium influx assay.

Experimental Protocols

Materials and Reagents

-

Cell Line: A7r5 rat vascular smooth muscle cell line (ATCC® CRL-1444™) or a HEK293 cell line stably expressing the human L-type calcium channel (Ca V 1.2).

-

This compound: (Tocris, Cat. No. 1645 or equivalent)

-

Fluo-4 AM, cell permeant: (Thermo Fisher Scientific, Cat. No. F14201 or equivalent)

-

Potassium Chloride (KCl): (Sigma-Aldrich, Cat. No. P9333 or equivalent)

-

(±)-Bay K 8644: (Tocris, Cat. No. 1544 or equivalent) - Optional L-type calcium channel agonist[5][6][7][8]

-

Pluronic F-127: (Thermo Fisher Scientific, Cat. No. P3000MP or equivalent)

-

Probenecid: (Sigma-Aldrich, Cat. No. P8761 or equivalent) - Optional, to prevent dye leakage

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

96-well black, clear-bottom microplates: (Corning, Cat. No. 3603 or equivalent)

-

Dimethyl sulfoxide (B87167) (DMSO): (Sigma-Aldrich, Cat. No. D2650 or equivalent)

Protocol 1: Cell Culture and Plating

-

Culture A7r5 cells in T-75 flasks using the recommended cell culture medium at 37°C in a humidified atmosphere of 5% CO₂.

-

When cells reach 80-90% confluency, detach them using trypsin-EDTA.

-

Resuspend the cells in fresh culture medium and perform a cell count.

-

Seed the cells into a 96-well black, clear-bottom microplate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24-48 hours at 37°C and 5% CO₂ to allow for cell attachment and formation of a monolayer.

Protocol 2: Calcium Influx Assay

-

Preparation of Reagents:

-

This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO.

-

Agonist Stock Solution:

-

KCl (1 M): Dissolve KCl in deionized water.

-

(±)-Bay K 8644 (10 mM): Dissolve (±)-Bay K 8644 in DMSO.

-

-

Fluo-4 AM Loading Solution (4 µM): Prepare a 1 mM stock solution of Fluo-4 AM in DMSO. Immediately before use, dilute the Fluo-4 AM stock solution in Assay Buffer to a final concentration of 4 µM. Add Pluronic F-127 to a final concentration of 0.02% to aid in dye solubilization. If using, add Probenecid to a final concentration of 2.5 mM.

-

-

Dye Loading:

-

Aspirate the culture medium from the wells of the 96-well plate.

-

Add 100 µL of the Fluo-4 AM Loading Solution to each well.

-

Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

-

-

Washing: